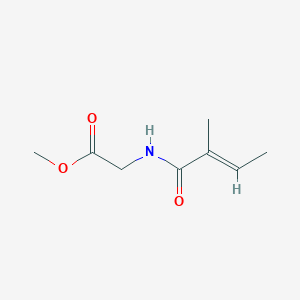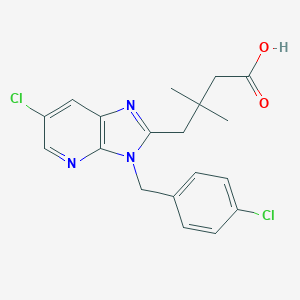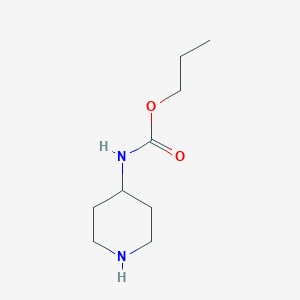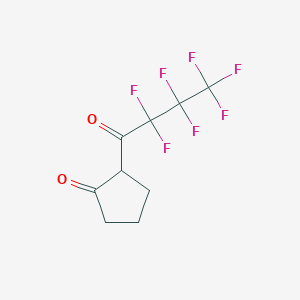
2-(Perfluorobutanoyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Perfluorobutanoyl)cyclopentanone is a compound that is part of a class of highly fluorinated ketones. These compounds are characterized by their strong carbon-fluorine bonds, which impart unique physical and chemical properties. The presence of the perfluorobutanoyl group suggests that this compound may exhibit significant stability and resistance to thermal and chemical degradation, making it potentially useful in various applications, including as a building block in the synthesis of more complex fluorinated materials .
Synthesis Analysis
The synthesis of related fluorinated compounds has been demonstrated through the preparation of bis[2-(perfluoroalkyl)ethyl]cyclopentadienes. These compounds were synthesized from lithium [2-(perfluoroalkyl)ethyl]cyclopentadienides and 2-(perfluoroalkyl)ethyl triflates, resulting in mixtures of four regioisomers. The structures of these isomers were elucidated using 1H and 13C NMR spectroscopy, indicating that the perfluoroalkyl groups can be effectively introduced into the cyclopentadiene framework .
Molecular Structure Analysis
The molecular structure of this compound, while not directly reported, can be inferred to involve a cyclopentanone ring with a perfluorobutanoyl substituent. The high electronegativity of the fluorine atoms likely affects the electronic distribution within the molecule, potentially influencing its reactivity and interaction with other chemical species .
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, related perfluorinated compounds have shown remarkable reactivity. For example, perfluorobicyclobutylidene readily forms cycloadducts with various dienes, and its epoxides exhibit high thermal stability. The reactivity of these compounds is often attributed to factors such as angle strain or the presence of reactive functional groups like carbonyl or epoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be extrapolated from the properties of structurally similar compounds. For instance, the cyclopentanone moiety in 2,5 bis(2-furylmethylene) cyclopentanone has been shown to possess captodative properties, stabilizing free radicals and inhibiting the thermal oxidation of polypropylene. This suggests that the cyclopentanone ring in this compound may also contribute to radical stabilization. Additionally, the perfluorinated nature of the compound is likely to confer a high degree of chemical and thermal stability, as well as hydrophobic and lipophobic properties .
Wissenschaftliche Forschungsanwendungen
Cyclopentanone Derivatives in Scientific Research
Cyclopentanone is an important fine chemical intermediate, primarily utilized in the production of fragrances such as methyl dihydrojasmonate, and as a solvent in the electronic industry. Research on cyclopentanone and its derivatives highlights its utility in various industrial applications, demonstrating the compound's significance as a chemical precursor in the synthesis of more complex molecules (Sinopec Shanghai, 2011).
Another study emphasized the catalytic transformation of biomass-derived furfurals into cyclopentanones, showcasing the potential of cyclopentanone derivatives in sustainable chemical synthesis and their role in advancing green chemistry practices (Dutta & Bhat, 2021).
Perfluorinated Compounds: Environmental and Health Considerations
Perfluorinated compounds, such as PFAS (Per- and Polyfluoroalkyl Substances), have garnered significant attention due to their environmental persistence and potential health risks. Studies on PFAS have largely focused on their distribution in the environment, bioaccumulation, and toxicological effects. These studies are crucial for understanding the implications of widespread use and disposal of perfluorinated compounds and inform the regulatory and remediation efforts aimed at mitigating their impact (Domingo & Nadal, 2019).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(Perfluorobutanoyl)cyclopentanone” are not available, research on related compounds like cyclopentanone and its derivatives is ongoing. For instance, the catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals, including cyclopentanone derivatives, is an important way to utilize renewable biomass resources .
Eigenschaften
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7O2/c10-7(11,8(12,13)9(14,15)16)6(18)4-2-1-3-5(4)17/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSQJBYVPBFHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567035 |
Source


|
| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141478-83-3 |
Source


|
| Record name | 2-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141478-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

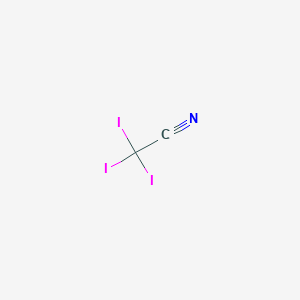
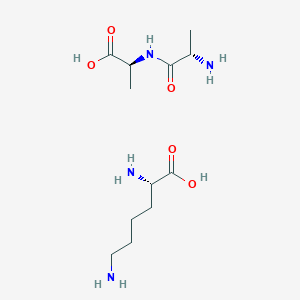
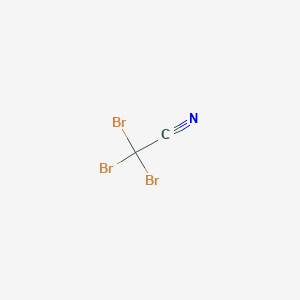
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
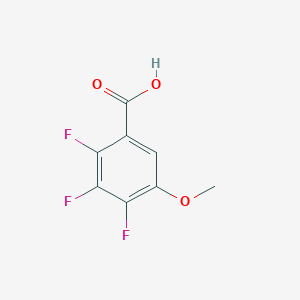

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)

